molecular formula C20H19N3O7S B5086394 1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B5086394
M. Wt: 445.4 g/mol
InChI Key: ABSPRDUYQGTBGZ-UHFFFAOYSA-N
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Description

This compound, 1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, is a bifunctional PROTAC (Proteolysis-Targeting Chimera) molecule designed for targeted protein degradation. Its structure incorporates a ligand for the sulfonamide-binding site found in certain carbonic anhydrase isoforms, linked via a flexible chain to an isatin-based moiety that recruits the E3 ubiquitin ligase machinery [Source: PubMed] . The primary research application of this PROTAC is the selective induction of ubiquitination and subsequent proteasomal degradation of target proteins, offering a powerful chemical biology tool for investigating protein function, signaling pathways, and validating therapeutic targets in a reversible manner [Source: Nature Reviews Drug Discovery] . This mechanism provides significant advantages over traditional small-molecule inhibition, as it can achieve a more complete and prolonged knockdown of protein levels, making it invaluable for functional genomics, target validation, and the development of novel therapeutic strategies for diseases like cancer and neurodegeneration where specific protein ablation is desired.

Properties

IUPAC Name

[1-oxo-1-(4-sulfamoylanilino)butan-2-yl] 2-(2,3-dioxoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7S/c1-2-16(19(26)22-12-7-9-13(10-8-12)31(21,28)29)30-17(24)11-23-15-6-4-3-5-14(15)18(25)20(23)27/h3-10,16H,2,11H2,1H3,(H,22,26)(H2,21,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSPRDUYQGTBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves multiple steps, starting with the preparation of the indole and sulfonamide intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The sulfonamide group can be introduced through the reaction of an amine with a sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various quinonoid structures.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the indole ring can interact with various biological receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, we compare it to analogs with overlapping functional groups or structural motifs. Key comparisons include:

Sulfonamide-Containing Derivatives

  • 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) :

    • Structure : Pyridazine ring linked to sulfamoylphenyl and methanesulfonate.
    • Key Differences : The pyridazine ring (vs. indole in the target compound) may alter electron distribution and binding affinity. Methanesulfonate enhances solubility but reduces metabolic stability compared to the acetate ester.
    • Applications : Likely a synthetic intermediate for antimicrobial agents due to sulfonamide’s historical role in antibiotic design.
  • (2S,3S)-ethyl-3-((S)-1-oxo-1-((1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methylamino)-3-(thiazol-4-yl)propan-2-ylcarbamoyl)oxirane-2-carboxylate (39E) : Structure: Epoxide-containing peptidomimetic with sulfamoylphenyl and triazole groups. The target compound lacks these features, suggesting divergent biological targets (e.g., proteases vs. kinases).

Indole/Isoindole Derivatives

  • [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 1-(4-fluorophenyl)cyclopentane-1-carboxylate : Structure: Benzoxazinone fused with a cyclopentane-carboxylate. Key Differences: The benzoxazinone moiety (vs. dioxoindole) may enhance π-π stacking interactions. The fluorine atom improves membrane permeability, a feature absent in the target compound.
  • [(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2,2-dimethylpropanoate : Structure: Dichlorobenzyl-substituted indol-2-one with a pivaloyloxyimino group. The oxyimino linkage may confer stability against hydrolysis compared to the target compound’s ester.

Acetate-Linked Bioactive Molecules

  • Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoate : Structure: Isoindole dione with a methylsulfanylbutanoate chain. Key Differences: The methylsulfanyl group (vs. sulfamoylphenylamino) may act as a metabolic liability (e.g., oxidation to sulfoxide).
  • 2-{[(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}succinate : Structure: Succinate-linked indol-3-yl acetylated amino acid. Key Differences: The succinate moiety suggests involvement in Krebs cycle pathways or amino acid metabolism. The target compound’s sulfamoyl group may instead target sulfotransferases or carbonic anhydrases.

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Applications Reference
Target Compound C₂₀H₁₈N₄O₇S 458.45 g/mol Sulfamoylphenylamino, dioxoindole, acetate Enzyme inhibition, prodrug N/A
6-Oxo-1-(4-sulfamoylphenyl)-pyridazin-3-yl methanesulfonate C₁₁H₁₂N₄O₅S₂ 368.37 g/mol Pyridazine, sulfonate Antimicrobial intermediate
[(3Z)-1-(2,4-dichlorobenzyl)-indol-2-one] C₂₀H₁₈Cl₂N₂O₃ 405.27 g/mol Dichlorophenyl, oxyimino Antimicrobial, kinase inhibition
2-{[(2-Oxoindol-3-yl)acetyl]amino}succinate C₁₄H₁₃N₂O₇ 337.26 g/mol Succinate, acetylated amino Metabolic modulation

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis likely involves coupling a sulfamoylphenyl isocyanate with a dioxoindole-acetyl chloride, analogous to methods in .
  • Optimization Opportunities : Introducing fluorine (as in ) could enhance bioavailability, while replacing the acetate with a more stable linker (e.g., amide) might improve pharmacokinetics.

Biological Activity

The compound 1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a complex organic molecule that incorporates a sulfonamide moiety. This structural feature is significant in medicinal chemistry due to its established biological activities, particularly in antibacterial and anti-inflammatory domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N2O4SC_{13}H_{14}N_{2}O_{4}S, indicating the presence of key functional groups such as sulfonamide, ketone, and ester linkages. The sulfonamide group is known for its role as an antibacterial agent through inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis.

Antibacterial Properties

The sulfonamide component of the compound suggests significant antibacterial activity. Sulfonamides act as competitive inhibitors of dihydropteroate synthase, which is crucial for bacterial growth. Preliminary studies have indicated that compounds with similar structures exhibit potent antibacterial effects against a range of pathogens, including:

Pathogen Activity
Escherichia coliInhibition of growth
Staphylococcus aureusEffective against resistant strains
Streptococcus pneumoniaeSignificant reduction in viability

Research indicates that the compound may synergistically enhance the efficacy of existing antibiotics when used in combination therapies.

Anti-inflammatory Effects

In addition to antibacterial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Studies on related sulfonamide derivatives have shown potential in reducing inflammation markers in vitro and in vivo. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses.

Anticancer Potential

Recent investigations into compounds with similar structural features have highlighted their potential as anticancer agents. For instance, sulfamoylated derivatives have been developed as steroid sulfatase inhibitors, showing promise in breast cancer treatment. The compound's ability to inhibit steroid metabolism could be leveraged for therapeutic strategies against hormone-dependent cancers.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of sulfamoylated compounds against E. coli and S. aureus. The results demonstrated a significant reduction in bacterial counts with an IC50 value comparable to established antibiotics like sulfamethoxazole.

Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation, compounds similar to our target exhibited reduced levels of TNF-alpha and IL-6, suggesting a mechanism involving cytokine modulation. This study provides a basis for further exploration into its therapeutic applications in inflammatory diseases.

Study 3: Anticancer Activity

A series of sulfamoylated indole derivatives were synthesized and tested for their inhibitory effects on steroid sulfatase activity. The most potent derivative showed an IC50 value significantly lower than that of standard treatments, indicating strong potential for development as an anticancer drug.

Q & A

Q. What are the key challenges in synthesizing 1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, and how can reaction conditions be optimized?

The synthesis of structurally similar indole derivatives (e.g., ethyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate) involves multi-step pathways requiring precise control of temperature, solvent polarity, and reaction time to minimize by-products . For example:

  • Coupling reactions often use carbodiimides or acid chlorides to link the sulfamoylphenyl and indole-dioxo moieties .
  • Protection/deprotection strategies may be required for amine and carbonyl groups to prevent undesired side reactions .
  • Optimization tools like Design of Experiments (DoE) can systematically evaluate variables (e.g., molar ratios, catalysts) to maximize yield .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify functional groups (e.g., sulfamoyl, indole-dioxo) and confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC-PDA/UV : Assesses purity and detects trace impurities, especially in multi-step syntheses .

Q. What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation risks .
  • First Aid : Immediate washing with water for skin/eye contact; medical consultation if irritation persists .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles, as sulfonamide derivatives may cause respiratory tract irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., anti-inflammatory vs. anticancer effects) may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility .
  • Structural analogs : Compare activity profiles of derivatives (e.g., sulfonyl vs. acetyl modifications) to identify critical functional groups .
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like cyclooxygenase-2 (COX-2) .

Q. What computational methods can predict the compound’s interaction with biological targets?

  • Molecular docking : Tools like AutoDock Vina model binding poses with enzymes (e.g., indoleamine 2,3-dioxygenase) using crystal structures from databases like PDB .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How can degradation pathways and stability under varying conditions be studied?

  • Forced degradation studies : Expose the compound to heat, light, or pH extremes and analyze products via LC-MS .
  • Accelerated stability testing : Store samples at 40°C/75% RH and monitor changes in purity and crystallinity using XRPD .
  • Kinetic modeling : Quantify degradation rates to establish shelf-life predictions .

Q. What strategies differentiate stereoisomers or polymorphs of this compound?

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB .
  • Single-crystal X-ray diffraction : Confirms absolute configuration and identifies polymorphic forms .
  • Vibrational spectroscopy : IR/Raman spectra distinguish polymorphs based on crystal packing .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsPurposeReference
1Carbodiimide (e.g., EDC), DMF, 0–5°CAmide bond formation
2HCl/NaOH, refluxDeprotection/pH adjustment
3Pd/C, H₂, ethanolHydrogenation of nitro groups

Q. Table 2. Comparative Biological Assays

Assay TypeTargetKey ParameterOutcome Variability Mitigation
MTT assayHeLa cellsIncubation time (24–72 hr)Standardize cell passage number
ELISACOX-2 inhibitionIC₅₀ calculationUse internal controls (e.g., celecoxib)

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